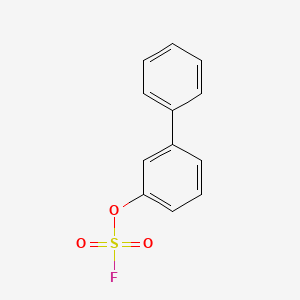
1-Fluorosulfoniloxi-3-fenilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorosulfonyloxy-3-phenylbenzene is an organic compound characterized by the presence of a fluorosulfonyloxy group attached to a phenylbenzene structure
Aplicaciones Científicas De Investigación
1-Fluorosulfonyloxy-3-phenylbenzene has found applications in various scientific research fields:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Materials Science: It is employed in the design and synthesis of novel materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
It is known that sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The mode of action of 1-Fluorosulfonyloxy-3-phenylbenzene involves the formation of covalent bonds between binding proteins and their targets . This compound is part of a class of molecules known as fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The fluorosulfonyl radical is highly active and can covalently target different side chain orientations .
Biochemical Pathways
Sulfonyl fluorides, in general, have been used in the sulfur (vi) fluoride exchange (sufex) reactions, a concept pioneered as the next generation of click chemistry .
Result of Action
The formation of covalent bonds between binding proteins and their targets, as mentioned in the mode of action, could result in changes to the function or activity of these targets .
Métodos De Preparación
The synthesis of 1-Fluorosulfonyloxy-3-phenylbenzene typically involves the introduction of a fluorosulfonyloxy group to a phenylbenzene substrate. One common method includes the reaction of phenylbenzene with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to handle larger quantities of reactants and products. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
1-Fluorosulfonyloxy-3-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfinate compounds.
Addition Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
1-Fluorosulfonyloxy-3-phenylbenzene can be compared with other sulfonyl fluoride compounds, such as:
Sulfonyl Chlorides: These compounds are similar in reactivity but differ in the leaving group, with chlorides being more reactive.
Sulfonyl Fluorides: These compounds share the sulfonyl fluoride group but differ in the attached aromatic or aliphatic structures, influencing their reactivity and applications.
The uniqueness of 1-Fluorosulfonyloxy-3-phenylbenzene lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
IUPAC Name |
1-fluorosulfonyloxy-3-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-17(14,15)16-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRFCSTZIHPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














